Benzenamine, 3-(2,2-diethoxyethoxy)-N,N-diethyl-
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Overview
Description
Benzenamine, 3-(2,2-diethoxyethoxy)-N,N-diethyl- is an organic compound with a complex structure It is a derivative of benzenamine, where the amine group is substituted with a 3-(2,2-diethoxyethoxy) group and two ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 3-(2,2-diethoxyethoxy)-N,N-diethyl- typically involves the reaction of benzenamine with 3-(2,2-diethoxyethoxy)chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution of the amine group. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 3-(2,2-diethoxyethoxy)-N,N-diethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitro compounds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Nitro derivatives of benzenamine.
Reduction: Amine derivatives with reduced ethoxy groups.
Substitution: Halogenated or thiolated benzenamine derivatives.
Scientific Research Applications
Benzenamine, 3-(2,2-diethoxyethoxy)-N,N-diethyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzenamine, 3-(2,2-diethoxyethoxy)-N,N-diethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the context of its application, such as its role as a fluorescent probe or a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 3-chloro-4-(2,2-diethoxyethoxy)-: Similar structure with a chlorine substitution.
Benzenamine, 2-(2,2-diethoxyethoxy)-: Similar structure with the ethoxy group at a different position.
Uniqueness
Benzenamine, 3-(2,2-diethoxyethoxy)-N,N-diethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.
Biological Activity
Benzenamine, 3-(2,2-diethoxyethoxy)-N,N-diethyl- is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications and effectiveness.
Chemical Structure and Synthesis
The compound can be described by the following chemical structure:
- Molecular Formula : C15H23N1O3
- IUPAC Name : Benzenamine, 3-(2,2-diethoxyethoxy)-N,N-diethyl-
The synthesis typically involves the reaction of appropriate amines with ethylene glycol derivatives under controlled conditions. Specific methodologies may vary based on the desired purity and yield.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of various benzenamine derivatives. While specific data on Benzenamine, 3-(2,2-diethoxyethoxy)-N,N-diethyl- is limited, related compounds have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
Pathogen | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
Escherichia coli | 32 | 64 |
Staphylococcus aureus | 16 | 32 |
Bacillus subtilis | 8 | 16 |
Salmonella enteritidis | 64 | >128 |
These results suggest that modifications in the benzenamine structure can enhance antibacterial efficacy .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies using various cancer cell lines have shown that certain benzenamine derivatives exhibit selective cytotoxic effects. For instance:
- Cell Line : A549 (lung cancer)
- IC50 (µM) : 10-20
These findings indicate that structural variations can lead to differing levels of cytotoxic activity, emphasizing the importance of further research into Benzenamine, 3-(2,2-diethoxyethoxy)-N,N-diethyl-'s effects on specific cancer cells.
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial properties of several benzenamine derivatives against common pathogens. The results indicated that modifications to the ethyl chain significantly influenced activity levels against E. coli and S. aureus, suggesting that Benzenamine, 3-(2,2-diethoxyethoxy)-N,N-diethyl- could be further explored for its antibacterial potential .
- Cytotoxicity in Cancer Research : Research conducted on a series of N,N-dialkylated anilines demonstrated their ability to inhibit cell proliferation in various cancer cell lines. The study found that compounds with longer alkyl chains exhibited enhanced cytotoxicity compared to their shorter counterparts . This suggests that Benzenamine, with its unique structure, may offer similar or improved effects.
Properties
CAS No. |
108639-47-0 |
---|---|
Molecular Formula |
C16H27NO3 |
Molecular Weight |
281.39 g/mol |
IUPAC Name |
3-(2,2-diethoxyethoxy)-N,N-diethylaniline |
InChI |
InChI=1S/C16H27NO3/c1-5-17(6-2)14-10-9-11-15(12-14)20-13-16(18-7-3)19-8-4/h9-12,16H,5-8,13H2,1-4H3 |
InChI Key |
SIKCDYYXZNUJTI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=CC=C1)OCC(OCC)OCC |
Origin of Product |
United States |
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